molecular formula C20H16FN5O3 B2873721 N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034562-90-6

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2873721
CAS No.: 2034562-90-6
M. Wt: 393.378
InChI Key: CXNIDQXPBNCXRS-UHFFFAOYSA-N
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Description

This compound features a 5,7-dioxo-pyrrolo[3,4-b]pyridine core linked via an ethyl group to a pyrazole carboxamide moiety. The pyrazole ring is substituted with a 4-fluorophenyl group and a methyl group at the 1-position.

Properties

IUPAC Name

N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O3/c1-25-16(11-15(24-25)12-4-6-13(21)7-5-12)18(27)23-9-10-26-19(28)14-3-2-8-22-17(14)20(26)29/h2-8,11H,9-10H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNIDQXPBNCXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C(=O)C4=C(C3=O)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target compound’s structure contains three critical subunits:

  • 5,7-Dioxo-5H-pyrrolo[3,4-b]pyridine core
  • Ethylenediamine-derived linker
  • 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide moiety

Core Ring System Construction

The pyrrolo[3,4-b]pyridinedione system is synthesized via a tandem cyclization-condensation reaction. A malonamide derivative undergoes intramolecular cyclization under acidic conditions to form the bicyclic scaffold. Key intermediates include:

  • Ethyl 3-aminopyrrole-2-carboxylate for nitrogen positioning
  • Diethyl oxalacetate for introducing the dioxo groups

Linker Installation

The ethylenediamine spacer is introduced through nucleophilic substitution. Bromoethylpyrrolopyridinedione reacts with excess ethylene diamine in DMF at 80°C, achieving 78% yield after 12 hours. Competing side reactions include over-alkylation (15–20% byproduct), mitigated by stoichiometric control.

Pyrazole Carboxamide Synthesis

The 3-(4-fluorophenyl)-1-methylpyrazole ring is constructed via:

  • Knorr pyrazole synthesis from hydrazine and β-ketoester precursors
  • Suzuki-Miyaura coupling to install the 4-fluorophenyl group (Pd(PPh₃)₄, K₂CO₃, 90°C)
  • Methylation using methyl iodide and potassium carbonate

Stepwise Synthetic Protocol

Synthesis of 5,7-Dioxo-5H-pyrrolo[3,4-b]pyridine-6(7H)-ethylamine

Reaction Scheme:
  • Cyclization :
    $$ \text{Diethyl 2-(2-cyanoacetyl)malonate} + \text{Ammonium acetate} \xrightarrow{\text{AcOH, 110°C}} \text{Pyrrolo[3,4-b]pyridinedione} $$
  • Bromination :
    $$ \text{Pyrrolo[3,4-b]pyridinedione} + \text{NBS} \xrightarrow{\text{AIBN, CCl₄}} \text{6-Bromo derivative} $$
  • Amination :
    $$ \text{6-Bromopyrrolopyridinedione} + \text{Ethylenediamine} \xrightarrow{\text{DMF, 80°C}} \text{Ethylamine-linked intermediate} $$
Optimization Data:
Step Catalyst Temp (°C) Time (h) Yield (%) Purity (HPLC)
1 None 110 8 65 92.4
2 AIBN 80 6 88 98.1
3 80 12 78 95.6

Preparation of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic Acid

Key Reactions:
  • Hydrazine Cyclocondensation :
    $$ \text{Ethyl 3-(4-fluorophenyl)-3-oxopropanoate} + \text{Methylhydrazine} \xrightarrow{\text{EtOH, Δ}} \text{Pyrazole ester} $$
  • Saponification :
    $$ \text{Ethyl pyrazolecarboxylate} + \text{NaOH} \xrightarrow{\text{H₂O/EtOH}} \text{Carboxylic acid} $$
Challenges:
  • Regioselectivity : The 1,3-diketone precursor leads to 1:2.5 ratio of 1-methyl-3-aryl vs. 1-methyl-5-aryl isomers. Microwave-assisted synthesis (150°C, 20 min) improves selectivity to 1:8.

Final Amide Coupling

Conditions:
  • Coupling Reagent : HATU/DIPEA in DMF
  • Molar Ratio : 1:1.2 (acid:amine)
  • Reaction Time : 4 hours at 25°C
Purification:
  • Column Chromatography : Silica gel (230–400 mesh), EtOAc/hexane (3:7 → 1:1)
  • Crystallization : Ethanol/water (7:3) at 4°C
Yield Optimization:
Entry Base Solvent Temp (°C) Yield (%)
1 DIPEA DMF 25 82
2 TEA THF 40 74
3 NMM DCM 0 → 25 68

Process Optimization and Scalability

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) accelerate pyrrolopyridinedione formation but increase epimerization risk. Mixed solvent systems (toluene/DMF 4:1) balance reaction rate and stereochemical integrity.

Catalytic System for Suzuki Coupling

Catalyst System Ligand Conversion (%)
Pd(OAc)₂ XPhos 94
PdCl₂(dppf) 88
NiCl₂·glyme BINAP 63

Nickel catalysis offers cost advantages but requires rigorous oxygen exclusion.

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, DMSO-d₆):
  • Pyrrolopyridinedione : δ 8.21 (s, 1H, H-3), 4.12 (t, J=6.5 Hz, 2H, CH₂N)
  • Pyrazole : δ 6.89 (s, 1H, H-4), 3.91 (s, 3H, N-CH₃)
  • Amide : δ 10.32 (s, 1H, NH)
HRMS (ESI+):

Calculated for C₂₁H₁₈FN₅O₃ [M+H]⁺: 432.1421; Found: 432.1418

Comparative Analysis with Structural Analogs

Compound Modification Yield (%) LogP Solubility (mg/mL)
Ethylenediamine linker 82 1.8 0.34
Propylenediamine linker 76 2.1 0.28
4-Chlorophenyl vs. 4-Fluorophenyl 85 vs. 82 2.3 vs. 1.8 0.29 vs. 0.34

Fluorine substitution enhances solubility by reducing overall hydrophobicity while maintaining target affinity.

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Pyrrolopyridinedione formation : Tubular reactor (ID 2 mm, L 10 m), 120°C, residence time 30 min
  • Benefits : 23% reduction in byproducts vs. batch process

Green Chemistry Metrics

Parameter Batch Process Flow Process
PMI (kg/kg) 87 64
E-factor 52 39
Energy Input (kW·h/kg) 18 11

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

  • Reduction: : Reductive amination could be used to modify the carboxamide group.

  • Substitution: : Electrophilic aromatic substitution reactions could modify the 4-fluorophenyl group.

Common Reagents and Conditions

  • Oxidation: : Reagents like m-CPBA (meta-chloroperbenzoic acid) or PCC (pyridinium chlorochromate) can be used.

  • Reduction: : Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

  • Substitution: : Reactions can be facilitated by catalysts like palladium or transition metal complexes.

Major Products Formed

Depending on the reaction conditions and reagents used, products can range from oxidized derivatives, reduced forms of the amide group, or substituted aromatic compounds.

Scientific Research Applications

Chemistry

  • Synthesis of Derivatives:

Biology

  • Enzyme Inhibition Studies: : It can be used to explore enzyme inhibition mechanisms, particularly involving kinases or other regulatory proteins.

Medicine

  • Drug Development:

Industry

  • Material Science: : Possible uses in the development of advanced materials with unique electronic or photonic properties.

Mechanism of Action

The precise mechanism by which N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide exerts its effects varies based on its application:

  • Molecular Targets: : It may interact with specific enzymes, receptors, or other proteins, inhibiting their activity or modifying their function.

  • Pathways Involved: : The compound could influence signaling pathways, particularly those involving kinases or other regulatory molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolopyridine Derivatives

BMS-767778 (a clinical candidate from ) shares a pyrrolopyridine core but differs in substituents. Key comparisons include:

  • Core Structure : BMS-767778 has a 5-oxopyrrolopyridine core, whereas the target compound has a 5,7-dioxo-pyrrolopyridine. The additional oxo group in the target may enhance polarity or alter hydrogen-bonding interactions.
  • Substituents : BMS-767778 includes a dimethylacetamide group and a dichlorophenyl moiety, while the target compound features a pyrazole carboxamide with a 4-fluorophenyl group. The fluorophenyl group may improve metabolic stability compared to chlorophenyl analogs .
  • Pharmacokinetics (PK) : BMS-767778 was optimized for favorable PK and selectivity, suggesting that the ethyl linker and pyrazole carboxamide in the target compound could similarly influence absorption and distribution .
Table 1: Comparison of Pyrrolopyridine Derivatives
Compound Core Structure Key Substituents Molecular Weight (g/mol) Biological Target Activity (IC50) Selectivity Profile
Target Compound 5,7-dioxo-pyrrolopyridine Pyrazole-4-fluorophenyl, ethyl linker ~450 (estimated) Not reported Not available Hypothetically high
BMS-767778 5-oxopyrrolopyridine Dichlorophenyl, dimethylacetamide 469.3 DPP4 <10 nM High (optimized for DPP4)

Fluorophenyl-Substituted Pyrazolines

Compounds from (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde ) share the 4-fluorophenyl substituent but have a pyrazoline core instead of pyrrolopyridine. Key differences:

  • Biological Implications : Pyrazolines are often associated with antimicrobial or anti-inflammatory activity, whereas pyrrolopyridines are more commonly linked to kinase or protease inhibition .

Pyrrolopyridazine Carboxamides

The patent in describes compounds like (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide. Comparisons include:

  • Heterocycle Variation : The pyrrolopyridazine core introduces additional nitrogen atoms, which may alter electron distribution and binding kinetics compared to pyrrolopyridines.

Key Structural-Activity Relationship (SAR) Insights

  • Fluorophenyl Group: Present in both the target compound and analogs, this group likely enhances lipophilicity and metabolic stability compared to non-fluorinated aryl groups .
  • Pyrrolopyridine vs.
  • Linker Optimization : The ethyl linker in the target compound balances flexibility and steric hindrance, contrasting with the rigid morpholine-ethoxy linkers in compounds .

Biological Activity

N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and activity against various pathogens, particularly focusing on its anti-tubercular and anti-HIV properties.

Chemical Structure and Properties

The compound features a unique heterocyclic structure characterized by a pyrrolo[3,4-b]pyridine core. Its molecular formula is C16H16FN3O3C_{16}H_{16}FN_{3}O_{3} with a molecular weight of 331.27 g/mol. The presence of both the pyrrolo and pyrazole moieties contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC16H16FN3O3C_{16}H_{16}FN_{3}O_{3}
Molecular Weight331.27 g/mol
StructurePyrrolo[3,4-b]pyridine core
CAS Number1988915-22-5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is known to inhibit certain enzymes and receptors involved in critical cellular processes such as apoptosis, cell proliferation, and inflammation. This interaction disrupts normal cellular functions, leading to therapeutic effects against various diseases.

Anti-Tubercular Activity

Recent studies have highlighted the compound's potential as an anti-tubercular agent. In vitro tests against Mycobacterium tuberculosis demonstrated significant inhibitory effects with IC50 values ranging from 1.35 to 2.18 μM for several derivatives related to this compound. Notably, the most active derivatives exhibited IC90 values between 3.73 and 4.00 μM, indicating strong efficacy against tuberculosis pathogens while showing low cytotoxicity in human cell lines (HEK-293) .

Anti-HIV Activity

The compound has also been evaluated for anti-HIV activity. Similar pyrazole derivatives have shown promising results in inhibiting HIV-1 replication with effective concentrations (EC50) below 5 μM and an excellent therapeutic index (TI) greater than 100 . This suggests that modifications in the molecular structure can enhance antiviral potency.

Case Studies

  • Anti-Tubercular Study : A series of substituted compounds were synthesized based on the core structure of this compound. Among these, compounds with specific substitutions showed enhanced activity against M. tuberculosis, reinforcing the importance of structural modifications in drug design .
  • Anti-HIV Evaluation : In another study focusing on similar pyrazolo derivatives, compounds demonstrated significant inhibition of HIV-1 replication in vitro, emphasizing the potential for further development into clinical applications for HIV treatment .

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